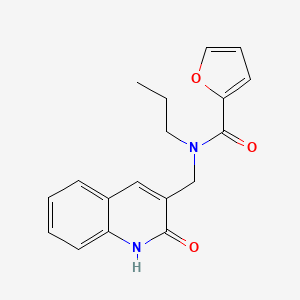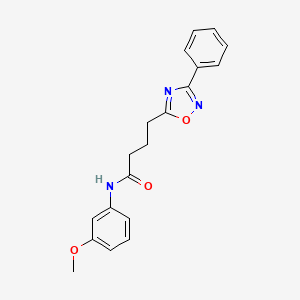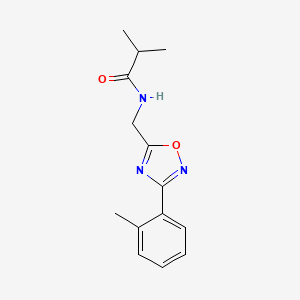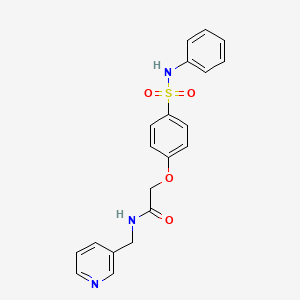![molecular formula C26H30N2O5S B7686787 N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)
N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as EPPBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential use in various applications, including as an inhibitor of protein-protein interactions and as a potential drug candidate for the treatment of cancer and other diseases.
作用机制
The mechanism of action of EPPBA is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. EPPBA has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways that are critical for cell growth and proliferation. By binding to the SH3 domain, EPPBA disrupts the interaction between Crk and its binding partners, which inhibits the downstream signaling pathways and ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EPPBA have been studied extensively in vitro and in vivo. In vitro studies have shown that EPPBA is a potent inhibitor of the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In vivo studies have shown that EPPBA has anti-tumor activity in animal models of cancer, and that it is well tolerated with minimal toxicity.
实验室实验的优点和局限性
One of the major advantages of using EPPBA in lab experiments is its potency and specificity as an inhibitor of protein-protein interactions. EPPBA has been shown to be effective at inhibiting the growth and proliferation of cancer cells in vitro and in vivo, and it has the potential to be developed into a novel therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of using EPPBA in lab experiments is its relatively high cost and limited availability, which may limit its use in large-scale studies.
未来方向
There are many future directions for research on EPPBA. One area of research is the development of more efficient and cost-effective synthesis methods for EPPBA, which would make it more accessible for large-scale studies. Another area of research is the optimization of EPPBA for use as a drug candidate, including the development of novel formulations and delivery methods. Additionally, further studies are needed to fully understand the mechanism of action of EPPBA and its potential use in the treatment of cancer and other diseases. Overall, EPPBA is a promising compound with many potential applications in scientific research and drug development.
合成方法
The synthesis of EPPBA involves the reaction of 2-ethoxyaniline with 2-phenylethylamine, followed by the addition of benzenesulfonyl chloride. The resulting product is then treated with acetic anhydride to yield EPPBA. The synthesis of EPPBA has been optimized for high yields and purity, and the compound has been extensively characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学研究应用
EPPBA has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is the use of EPPBA as an inhibitor of protein-protein interactions. EPPBA has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways that are critical for cell growth and proliferation. By inhibiting the interaction between Crk and its binding partners, EPPBA has the potential to disrupt these signaling pathways and inhibit the growth of cancer cells.
属性
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-32-24-14-13-22(19-25(24)33-2)15-17-27-26(29)20-28(18-16-21-9-5-3-6-10-21)34(30,31)23-11-7-4-8-12-23/h3-14,19H,15-18,20H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIJNHDCSKNFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)
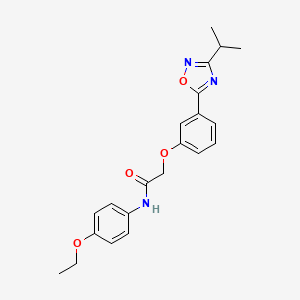
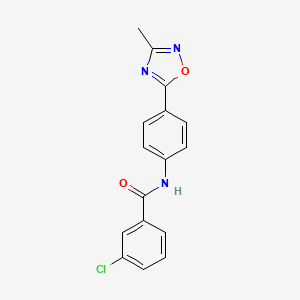
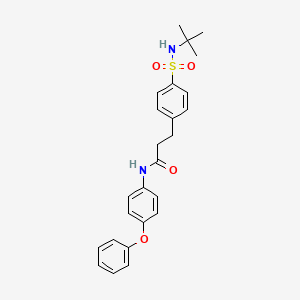

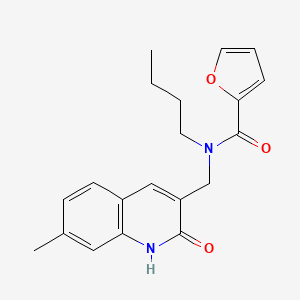
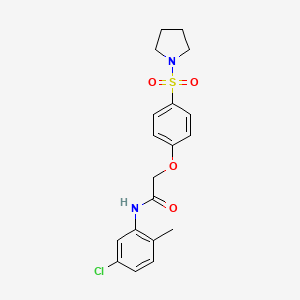
![N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7686767.png)
